1-(5-Iodobenzo[d]oxazol-2-yl)ethanone
Description
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone is a halogenated benzoxazole derivative characterized by an acetyl group at position 2 of the benzoxazole ring and an iodine substituent at position 3. Its molecular formula is C₉H₆INO₂, with a molecular weight of 287.06 g/mol.
Properties
Molecular Formula |
C9H6INO2 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1-(5-iodo-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6INO2/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3 |
InChI Key |
YNHYUTODMCBBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone typically involves the iodination of a benzoxazole precursor followed by the introduction of an ethanone group. One common synthetic route includes the following steps:
Iodination: The benzoxazole precursor is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science:
Mechanism of Action
The mechanism of action of 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the structure of the final drug candidate derived from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(5-iodobenzo[d]oxazol-2-yl)ethanone, highlighting differences in substituents, molecular properties, and reported applications:
Key Observations:
Halogen Effects: The iodine atom in this compound increases its molecular weight and polarizability compared to brominated analogs (e.g., 1-(5-bromobenzo[d]oxazol-2-yl)ethanone). This enhances its utility in halogen-bond-driven interactions, which are critical in catalysis or protein-ligand binding . Brominated derivatives (e.g., 1-(5-bromobenzo[d]oxazol-2-yl)ethanone) are more commonly reported in cross-coupling reactions due to the versatility of C-Br bonds in Suzuki-Miyaura couplings .
Functional Group Influence: The oxime derivative (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime demonstrates enhanced biological activity (XO inhibition), attributed to the oxime group’s ability to chelate metal ions in enzyme active sites . Oxadiazole-containing analogs (e.g., compounds in ) exhibit improved metabolic stability and antimicrobial properties due to the electron-deficient heterocyclic core.
Therapeutic Potential: Methoxy-substituted benzoxazoles (e.g., the XO inhibitor in ) show promise in treating hyperuricemia and gout, whereas iodinated derivatives may lack direct enzyme inhibition but could serve as precursors for iodinated drug candidates.
Synthetic Utility: The acetyl group in this compound enables participation in enantioselective rhodium-catalyzed additions (as seen with its non-iodinated analog in ). This reactivity is less pronounced in compounds with bulkier substituents (e.g., oxadiazoles or imidazoles).
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